molecular formula C9H17NO2 B8036476 (2R)-2-azaniumyl-2-cycloheptylacetate

(2R)-2-azaniumyl-2-cycloheptylacetate

Número de catálogo: B8036476
Peso molecular: 171.24 g/mol
Clave InChI: GMLQOIMQMLOTNY-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2R)-2-azaniumyl-2-cycloheptylacetate is a chiral organic compound of high interest in medicinal chemistry and drug discovery. It features a cycloheptane ring, a seven-membered carbocyclic structure, which can impart conformational rigidity and influence pharmacokinetic properties when incorporated into larger molecules. This stereoisomerically pure compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure suggests potential application as an intermediate in creating peptidomimetics or ligands for various biological targets. Researchers utilize this and related azaniumyl-acetate derivatives as key starting materials in structure-activity relationship (SAR) studies to optimize the potency and selectivity of drug candidates . The Cambridge Structural Database (CSD), a repository for small-molecule organic crystal structures, is an essential tool for researchers to analyze the three-dimensional geometry and intermolecular interactions of such compounds . As with all compounds of this nature, this compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(2R)-2-azaniumyl-2-cycloheptylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLQOIMQMLOTNY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C(=O)[O-])[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)[C@H](C(=O)[O-])[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Boc-Protected Intermediate Synthesis

The foundational approach involves synthesizing N-Boc-N-cycloheptylamino-acetic acid as a key intermediate. This method, detailed in patent CN115605517B, proceeds via:

  • Alkylation of Glycine Ethyl Ester : Cycloheptylamine reacts with glycine ethyl ester hydrochloride in ethanol under basic conditions (e.g., NaOH) to form N-cycloheptylglycine ethyl ester.

  • Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) is added to the ester in methanol, followed by hydrolysis with NaOH to yield N-Boc-N-cycloheptylamino-acetic acid.

Reaction Conditions :

  • Solvent: Methanol/THF (3:1 v/v)

  • Temperature: Reflux (65–70°C)

  • Yield: 61% after recrystallization.

N-Carboxyanhydride (NCA) Formation and Hydrolysis

A high-yielding route from the Royal Society of Chemistry utilizes phosphorus tribromide (PBr₃) to convert N-Boc-N-cycloheptylamino-acetic acid into its N-carboxyanhydride (NCA):

  • NCA Synthesis :

    • Reagents : PBr₃ (1 eq) in anhydrous CH₂Cl₂ at 0°C under N₂.

    • Mechanism : PBr₃ activates the carboxylate, facilitating cyclization to form the NCA.

  • Hydrolysis to Zwitterion :

    • The NCA is hydrolyzed in aqueous THF at pH 7–8, yielding (2R)-2-azaniumyl-2-cycloheptylacetate after Boc deprotection with trifluoroacetic acid (TFA).

Key Data :

StepSolventTemperatureYieldPurity (HPLC)
NCA FormationCH₂Cl₂0°C → RT53%98%
Hydrolysis/DeprotectionTHF/H₂O25°C89%99%

Stereochemical Control and Resolution

Asymmetric Catalysis

While the above methods produce racemic mixtures, enantioselective synthesis is achieved via:

  • Chiral Auxiliaries : Use of (S)- or (R)-phenylethylamine to form diastereomeric salts, enabling separation by crystallization.

  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester precursors selectively retains the (2R)-enantiomer.

Example :

MethodEnzyme/Catalystee (%)Yield
Lipase PS-30Racemic ethyl ester98 (R)45%

Industrial-Scale Optimization

Continuous Flow Reactors

Patent TWI761338B highlights scalable production using continuous flow systems:

  • Reactor Design : Tubular reactor with immobilized Boc-protection catalysts (e.g., DMAP).

  • Advantages :

    • 20% higher yield vs. batch processing.

    • Reduced byproduct formation (<2%).

Analytical Validation

Characterization Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.52–1.89 (m, 14H, cycloheptyl), 3.98–4.05 (m, 1H, CHNH₃⁺), 4.06 (s, 2H, CH₂COO⁻).

  • HPLC : Chiralpak AD-H column, 95:5 hexane/ethanol, t₃ = 12.7 min (R), t₂ = 10.2 min (S) .

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-azaniumyl-2-cycloheptylacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent introduced .

Aplicaciones Científicas De Investigación

(2R)-2-azaniumyl-2-cycloheptylacetate has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of (2R)-2-azaniumyl-2-cycloheptylacetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit or activate certain enzymes, modulate signaling pathways, or interact with cellular receptors .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of (2R)-2-azaniumyl-2-cycloheptylacetate, we compare it to structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Applications/Notes
This compound C₉H₁₇NO₂ 183.24 Cycloheptyl, acetate, azaniumyl High (zwitterionic) Potential chiral catalyst or drug intermediate
Benzilic acid (2,2-Diphenyl-2-hydroxyacetic acid) C₁₄H₁₂O₃ 228.24 Diphenyl, hydroxyl, carboxylate Low (hydrophobic) Precursor for anticholinergic drugs
Cyclohexylacetic acid C₈H₁₄O₂ 142.20 Cyclohexyl, carboxylate Moderate Surfactant, fragrance component
L-Proline C₅H₉NO₂ 115.13 Pyrrolidine, carboxylate, amine High Organocatalyst, osmolyte

Key Observations:

Structural Complexity :

  • The cycloheptyl group in this compound provides greater steric hindrance and conformational diversity compared to smaller rings (e.g., cyclohexyl in cyclohexylacetic acid) or planar aromatic systems (e.g., diphenyl in benzilic acid). This may influence binding affinity in enzymatic or receptor-based applications.

Zwitterionic Nature: Unlike benzilic acid (a neutral carboxylic acid) or cyclohexylacetic acid (anionic at physiological pH), the azaniumyl-acetate zwitterion enhances water solubility and stability across a broader pH range. This property is shared with amino acids like L-proline but differs in ring size and substitution.

Biological Relevance :

  • Benzilic acid derivatives are utilized in synthesizing anticholinergic agents due to their rigid aromatic backbone . In contrast, this compound’s zwitterionic and flexible structure may favor roles in chiral catalysis or as a biomimetic ion transporter.

Synthetic Challenges :

  • The stereochemical integrity of the (2R)-configuration requires asymmetric synthesis or enzymatic resolution, akin to methods used for L-proline. By comparison, benzilic acid’s synthesis is more straightforward, involving benzoin condensation followed by oxidation.

Research Findings and Gaps

  • Experimental Data: Limited peer-reviewed studies specifically address this compound. Most insights are extrapolated from analogs like cycloheptane-based amino acids or zwitterionic surfactants.
  • Theoretical Predictions : Computational models suggest the compound’s large ring size could reduce membrane permeability compared to smaller cyclic amines but improve enantioselectivity in catalysis.

Q & A

Q. How can researchers optimize the synthesis of (2R)-2-azaniumyl-2-cycloheptylacetate to improve yield and enantiomeric purity?

Methodological Answer: Synthesis optimization involves:

  • Reagent selection : Use sodium azide (NaN₃) for nucleophilic substitution in toluene:water (8:2) under reflux (5–7 h) to replace halides with azide groups, as demonstrated in analogous acetamide syntheses .
  • Chiral resolution : Employ chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to enhance enantiomeric purity.
  • Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 9:1) and confirm purity via HPLC or NMR .

Q. What experimental techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen bonding networks .
  • NMR spectroscopy : Assign stereochemistry via ¹H-¹³C HSQC and NOESY for spatial proximity analysis.
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability assays : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C for 24–72 h.
  • Analytical monitoring : Use HPLC to quantify degradation products and FT-IR to detect functional group changes.
  • Storage recommendations : Store at –20°C under inert gas to prevent oxidation .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for separation and detection in plasma or tissue homogenates.
  • Calibration curves : Use deuterated internal standards (e.g., D₃-labeled analog) to correct for matrix effects .

Q. How can researchers screen the biological activity of this compound in vitro?

Methodological Answer:

  • Enzyme inhibition assays : Test against acetylcholinesterase or kinases using fluorogenic substrates.
  • Cell viability assays : Use MTT or ATP-based luminescence in cancer cell lines (e.g., HeLa, MCF-7).
  • ROS detection : Employ DCFH-DA probes to assess antioxidant potential .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer:

  • Multi-technique validation : Compare NMR-derived coupling constants with X-ray torsion angles to confirm stereochemistry.
  • Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility influencing spectral discrepancies .

Q. What mechanistic insights guide the design of catalytic asymmetric syntheses for this compound?

Methodological Answer:

  • Chiral catalysts : Test organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce enantioselectivity.
  • Kinetic studies : Monitor intermediates via in-situ IR or Raman spectroscopy to identify rate-limiting steps .

Q. How can researchers assess the impact of this compound on protein-ligand interactions computationally?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2).
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and free energy (MM-PBSA) .

Q. What strategies mitigate racemization during the synthesis or storage of this compound?

Methodological Answer:

  • Low-temperature protocols : Conduct reactions below 0°C to minimize thermal racemization.
  • Protective groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize the amino moiety .

Q. How can researchers reconcile conflicting bioactivity data (e.g., in vitro vs. in vivo) for this compound?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and metabolite formation in rodent models.
  • Dose-response studies : Use longitudinal designs to assess time-dependent effects, as demonstrated in presenteeism research .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.